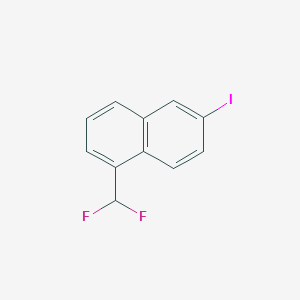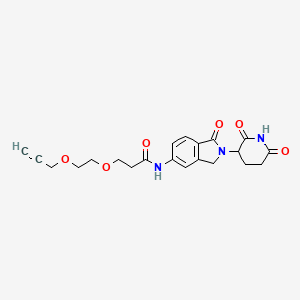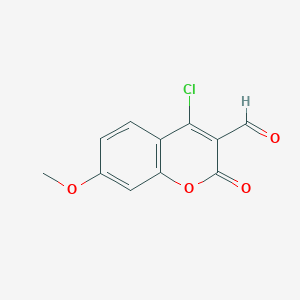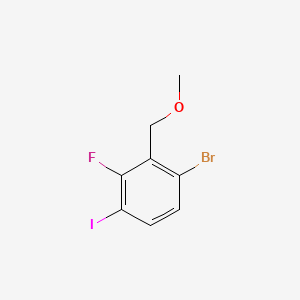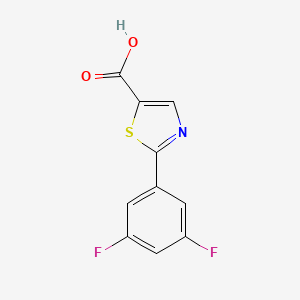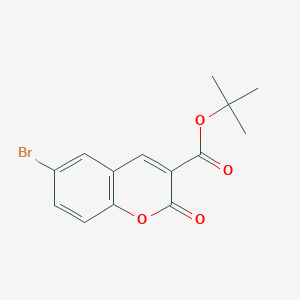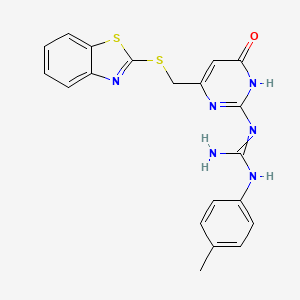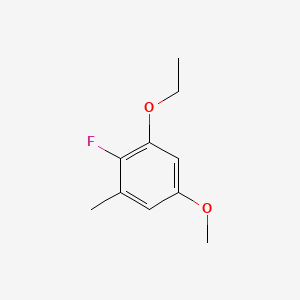
1-Ethoxy-2-fluoro-5-methoxy-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-fluoro-5-methoxy-3-methylbenzene is an organic compound with the molecular formula C10H13FO2. It is a derivative of benzene, characterized by the presence of ethoxy, fluoro, methoxy, and methyl substituents on the benzene ring. This compound is typically a colorless or pale yellow crystalline solid at room temperature and is known for its solubility in various organic solvents .
Preparation Methods
The synthesis of 1-Ethoxy-2-fluoro-5-methoxy-3-methylbenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution of a suitable benzene derivative. The process typically includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of ethoxy, fluoro, and methoxy groups through various substitution reactions
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
1-Ethoxy-2-fluoro-5-methoxy-3-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the benzene ring.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethoxy-2-fluoro-5-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-fluoro-5-methoxy-3-methylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
Comparison with Similar Compounds
1-Ethoxy-2-fluoro-5-methoxy-3-methylbenzene can be compared with other similar compounds, such as:
1-Fluoro-3-methylbenzene: Lacks the ethoxy and methoxy groups, making it less complex.
1-Ethoxy-3-methylbenzene: Lacks the fluoro and methoxy groups.
1-Methoxy-3-methylbenzene: Lacks the ethoxy and fluoro groups
The presence of multiple substituents in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C10H13FO2 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
1-ethoxy-2-fluoro-5-methoxy-3-methylbenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-13-9-6-8(12-3)5-7(2)10(9)11/h5-6H,4H2,1-3H3 |
InChI Key |
DEMHZCGNOMOQSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)OC)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


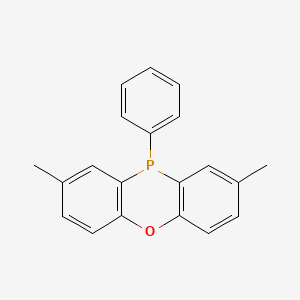
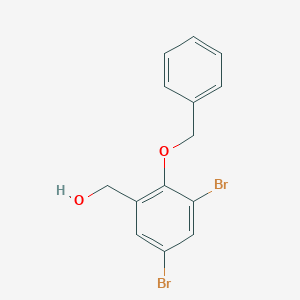
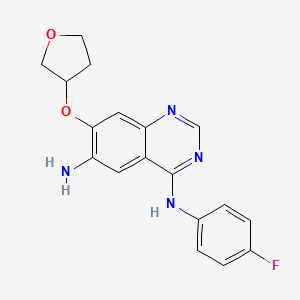
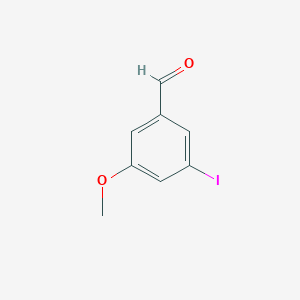

![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14769474.png)
